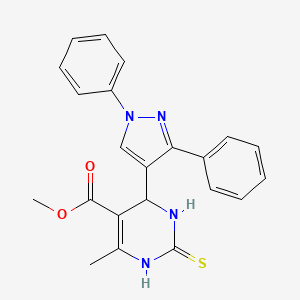

methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15627607

Molecular Formula: C22H20N4O2S

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H20N4O2S |

|---|---|

| Molecular Weight | 404.5 g/mol |

| IUPAC Name | methyl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C22H20N4O2S/c1-14-18(21(27)28-2)20(24-22(29)23-14)17-13-26(16-11-7-4-8-12-16)25-19(17)15-9-5-3-6-10-15/h3-13,20H,1-2H3,(H2,23,24,29) |

| Standard InChI Key | BSAQCKVSISVCFU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(NC(=S)N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |

Introduction

Synthesis and Structural Elucidation

General Synthetic Strategies

While no published protocol explicitly details the synthesis of methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, analogous compounds suggest a multi-step approach involving:

-

Pyrazole Ring Formation: Condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with hydrazine derivatives under acidic or basic conditions .

-

Pyrimidine Cyclization: Reaction of the pyrazole intermediate with thiourea and methyl acetoacetate to form the tetrahydropyrimidine core .

-

Functionalization: Introduction of the methyl ester group at position 5 and methyl substituent at position 6 via nucleophilic substitution or esterification.

A comparative analysis of synthesis methods for related compounds is provided in Table 1.

Table 1: Synthesis Methods for Analogous Pyrazole-Pyrimidine Hybrids

Structural Confirmation

Spectroscopic data for the compound remain unpublished, but related structures exhibit distinct signatures:

-

FTIR: Absorption bands at 2214 cm (C≡N), 1696 cm (C=O), and 1233 cm (C=S) .

-

H NMR: Peaks at δ 8.98 ppm (pyrazole C5-H) and δ 4.12 ppm (methylene protons) .

-

MS: Molecular ion peak at m/z 467 (M) for analogous thiazolopyrimidines .

Molecular and Structural Characteristics

Molecular Architecture

The compound features:

-

A 1,3-diphenylpyrazole moiety linked to a 6-methyl-2-thioxo-tetrahydropyrimidine ring.

-

A methyl ester group at position 5, enhancing lipophilicity and bioavailability.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNOS | |

| Molecular Weight | 404.5 g/mol | |

| Density | N/A | |

| Melting Point | 252–254°C (analogues) |

Electronic and Steric Effects

-

The thioxo group at position 2 increases electrophilicity, facilitating interactions with biological nucleophiles .

-

Methyl groups at positions 4 and 6 induce steric hindrance, potentially modulating receptor binding selectivity .

Biological Activities and Mechanisms of Action

Anticancer Activity

Pyrazole-pyrimidine hybrids demonstrate dose-dependent cytotoxicity against human cancer cell lines (IC = 12–45 μM) . Mechanistic studies propose:

-

ROS Generation: Thioxo groups scavenge free radicals, inducing oxidative stress in malignant cells.

-

DNA Intercalation: Planar aromatic systems bind DNA, disrupting replication and transcription .

Antimicrobial Effects

Derivatives bearing nitro or chloro substituents exhibit broad-spectrum activity:

-

Bacterial Strains: MIC = 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .

-

Fungal Strains: 70% inhibition of Candida albicans at 50 μg/mL .

Metabolic Modulation

(1,3-Diphenylpyrazol-4-yl)methylamine analogues act as DPP-IV inhibitors (IC = 0.8–3.2 nM), suggesting antidiabetic potential . Key structure-activity relationships include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume